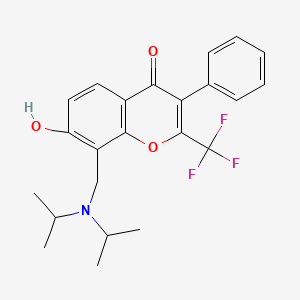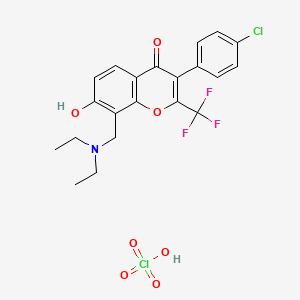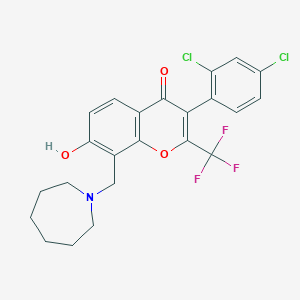
8-((DIISOPROPYLAMINO)ME)-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((DIISOPROPYLAMINO)ME)-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a diisopropylamino group, a hydroxy group, a phenyl group, and a trifluoromethyl group attached to the chromen-4-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((DIISOPROPYLAMINO)ME)-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the chromen-4-one core and introduce the functional groups through a series of reactions such as alkylation, hydroxylation, and trifluoromethylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-((DIISOPROPYLAMINO)ME)-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to introduce hydrogen atoms at specific positions.
Substitution: The phenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce different functional groups at the phenyl or trifluoromethyl positions .
Aplicaciones Científicas De Investigación
8-((DIISOPROPYLAMINO)ME)-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Mecanismo De Acción
The mechanism of action of 8-((DIISOPROPYLAMINO)ME)-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The presence of functional groups such as the diisopropylamino and trifluoromethyl groups can influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE: Lacks the diisopropylamino group, which may affect its chemical properties and applications.
8-((DIISOPROPYLAMINO)ME)-7-HYDROXY-3-PHENYL-4H-CHROMEN-4-ONE: Lacks the trifluoromethyl group, which may influence its reactivity and biological activity.
Uniqueness
The presence of both the diisopropylamino and trifluoromethyl groups in 8-((DIISOPROPYLAMINO)ME)-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE makes it unique compared to similar compounds.
Propiedades
IUPAC Name |
8-[[di(propan-2-yl)amino]methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO3/c1-13(2)27(14(3)4)12-17-18(28)11-10-16-20(29)19(15-8-6-5-7-9-15)22(23(24,25)26)30-21(16)17/h5-11,13-14,28H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUONPAHZRQWHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-Dichlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740426.png)
![3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7740434.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740446.png)


![3-(2-Chlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740460.png)
![3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7740463.png)
![3-(2-Chlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one;hydrobromide](/img/structure/B7740472.png)
![8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7740482.png)
![7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7740486.png)
![8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one;hydrochloride](/img/structure/B7740495.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one;hydrobromide](/img/structure/B7740496.png)
